molecular formula C18H17NO5 B13222088 3-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

3-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Cat. No.: B13222088
M. Wt: 327.3 g/mol
InChI Key: FMHRBLKBWXQMRD-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a complex organic compound with a unique structure that includes a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of amino groups with benzyloxycarbonyl (Cbz) groups, followed by cyclization to form the benzopyran ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
  • 7-Methyl-2H-1-benzopyran-2-one
  • 9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is unique due to its specific structure, which includes a benzopyran ring and a benzyloxycarbonyl-protected amino group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

3-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-chromene-8-carboxylic acid

InChI

InChI=1S/C18H17NO5/c20-17(21)15-8-4-7-13-9-14(11-23-16(13)15)19-18(22)24-10-12-5-2-1-3-6-12/h1-8,14H,9-11H2,(H,19,22)(H,20,21)

InChI Key

FMHRBLKBWXQMRD-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=CC=C2C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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